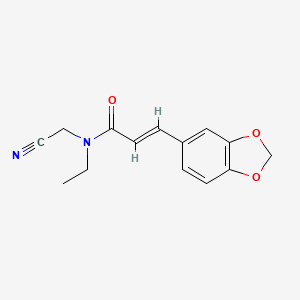

(E)-3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-ethylprop-2-enamide

Description

Properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-ethylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-2-16(8-7-15)14(17)6-4-11-3-5-12-13(9-11)19-10-18-12/h3-6,9H,2,8,10H2,1H3/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQQPKKQRLHTRY-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC#N)C(=O)C=CC1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC#N)C(=O)/C=C/C1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-ethylprop-2-enamide typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanomethylating agent.

Formation of the Ethylprop-2-enamide Moiety: The ethylprop-2-enamide moiety can be synthesized through a condensation reaction between an appropriate amine and an acyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-ethylprop-2-enamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to (E)-3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-ethylprop-2-enamide exhibit significant anti-inflammatory properties. For instance, in silico docking studies have suggested that related compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process . This positions the compound as a candidate for further development as an anti-inflammatory agent.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Similar derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, compounds with a benzodioxole structure have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Neuropharmacology

Research has also pointed towards the neuroprotective effects of benzodioxole derivatives. These compounds are being evaluated for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and exert antioxidant effects .

Synthesis and Derivative Development

The synthesis of (E)-3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-ethylprop-2-enamide can be achieved through various methods involving commercially available reagents. Its derivatives are being synthesized to enhance biological activity and selectivity against specific targets in disease pathways .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory potential of a series of benzodioxole derivatives, including (E)-3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-ethylprop-2-enamide. The results showed that these compounds significantly reduced inflammation markers in vitro and in vivo models, indicating their therapeutic potential for inflammatory diseases.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of related benzodioxole compounds. The findings demonstrated that these compounds inhibited the growth of several cancer cell lines, including breast and colon cancer cells, with mechanisms involving apoptosis and cell cycle disruption.

Data Summary Table

Mechanism of Action

The mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-ethylprop-2-enamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

(E)-3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-methylprop-2-enamide: Similar structure with a methyl group instead of an ethyl group.

(E)-3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-propylprop-2-enamide: Similar structure with a propyl group instead of an ethyl group.

Uniqueness

(E)-3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-ethylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

(E)-3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-ethylprop-2-enamide, identified by CAS number 1312002-28-0, is a compound with potential biological activities due to its unique chemical structure. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following molecular characteristics:

- Molecular Formula : C₁₄H₁₄N₂O₃

- Molecular Weight : 258.27 g/mol

- Structural Features : The presence of a benzodioxole moiety contributes to its interaction with biological targets, potentially influencing its pharmacological properties .

Research indicates that compounds similar to (E)-3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-ethylprop-2-enamide may interact with various biological pathways:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The benzodioxole structure often interacts with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.

- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Properties

Several studies have focused on the anticancer potential of compounds containing the benzodioxole structure. For instance:

- Cell Line Studies : Research on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) has shown that these compounds can induce apoptosis and inhibit cell proliferation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.0 | Apoptosis induction |

| HeLa | 10.5 | Cell cycle arrest |

Neuroprotective Effects

The neuroprotective properties of related compounds have also been investigated:

- In Vivo Studies : Animal models have demonstrated that these compounds can reduce neuroinflammation and protect against neuronal loss in conditions like Alzheimer's disease .

Case Studies

- Study on Anticancer Activity :

- Neuroprotective Study :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-ethylprop-2-enamide?

- Methodology : Retrosynthetic analysis is recommended to identify feasible pathways. Key steps include:

- Amide bond formation : Coupling the benzodioxol-5-ylprop-2-enoic acid derivative with N-ethyl-N-cyanomethylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt) .

- Stereocontrol : Use of chiral catalysts or chromatography to isolate the (E)-isomer, as geometric isomerism affects biological activity .

- Purification : Monitor reactions via HPLC or GC-MS to minimize side products like (Z)-isomers or unreacted intermediates .

Q. How can the compound’s structure be validated experimentally?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : Assign peaks for the benzodioxole protons (δ 6.7–6.9 ppm), enamide doublet (J = 15–16 Hz for trans-configuration), and cyanomethyl group (δ 2.8–3.2 ppm) .

- X-ray crystallography : Resolve the (E)-configuration and intermolecular interactions (e.g., hydrogen bonding with the cyanomethyl group) .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z ~315) and fragmentation patterns .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Methodology :

- Solubility : Test in DMSO (common solvent for biological assays) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy (λmax ~260–280 nm) .

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC for decomposition products like benzodioxole ring-opened derivatives .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what assays are suitable for quantifying binding affinity?

- Methodology :

- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., enzymes or receptors) to measure real-time binding kinetics (KD, kon/koff) .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions with cytochrome P450 isoforms or neurotransmitter receptors .

- Cellular assays : Use fluorescence-based calcium flux or cAMP assays to evaluate functional activity in HEK293 or neuronal cell lines .

Q. What computational strategies can predict the compound’s pharmacokinetic and pharmacodynamic profiles?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CYP3A4 (metabolism) or serotonin receptors (target engagement) .

- MD simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100+ ns trajectories .

- ADMET prediction : Employ tools like SwissADME or ADMETLab to estimate permeability (logP), metabolic clearance, and toxicity risks .

Q. How can contradictory spectral data from different research groups be resolved?

- Methodology :

- Interlaboratory validation : Share raw NMR/Fourier-transform IR (FTIR) data via repositories like Zenodo for independent analysis .

- Dynamic light scattering (DLS) : Check for aggregation in solution, which may skew spectroscopic results .

- DFT calculations : Compare experimental NMR shifts with quantum-chemically predicted values (e.g., using Gaussian 16) to validate assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.